DL-ALANINE (3-13C)
Description
Structural Characterization of DL-Alanine (3-¹³C)
Molecular Configuration and Isotopic Labeling Position
DL-Alanine (3-¹³C) has the molecular formula ¹³CH₃CH(NH₂)COOH (CAS: 131157-42-1), with a ¹³C isotope incorporated at the methyl group’s third carbon (Fig. 1). Key features include:
- Isotopic Purity : 99 atom% ¹³C.
- SMILES :
[¹³CH3]C(N)C(=O)O. - Molecular Weight : 90.09 g/mol (vs. 89.09 g/mol for unlabeled DL-alanine).
Table 1 : Comparative molecular properties of DL-alanine and DL-alanine (3-¹³C.
| Property | DL-Alanine | DL-Alanine (3-¹³C) |
|---|---|---|
| Molecular Formula | C₃H₇NO₂ | ¹³C₃H₇NO₂ |
| Isotopic Purity | N/A | 99 atom% ¹³C |
| CAS Number | 302-72-7 | 131157-42-1 |
| Melting Point | 289°C (dec.) | 289°C (dec.) |
The isotopic labeling does not alter the covalent bonding network but introduces a mass shift detectable via mass spectrometry (M+1).
Chiral Properties and Racemic Mixture Considerations
DL-Alanine (3-¹³C) retains the chiral characteristics of unlabeled DL-alanine:
- Racemic Nature : Equimolar mixture of D- and L-alanine enantiomers.
- Chiral Center : The α-carbon (C2) remains the sole chiral center, unaffected by ¹³C labeling at C3.
- Crystallographic Behavior : Racemic DL-alanine crystallizes in the Pna2₁ space group, forming zwitterionic layers stabilized by head-to-tail hydrogen bonds. In contrast, enantiopure L-alanine adopts the P2₁2₁2₁ space group.
Key Insight : The ¹³C label does not perturb the racemic equilibrium or intermolecular interactions critical for crystal packing.
Crystallographic Analysis and Polymorphism
DL-Alanine (3-¹³C) shares the same orthorhombic crystal system as unlabeled DL-alanine, with minor lattice parameter variations due to isotopic mass effects:
Table 2 : Crystallographic parameters of DL-alanine (3-¹³C) under ambient conditions.
| Parameter | Value |
|---|---|
| Space Group | Pna2₁ |
| a | 11.6535 ± 0.0018 Å |
| b | 5.681 ± 0.003 Å |
| c | 5.7217 ± 0.0006 Å |
| Cell Volume | 378.8 ± 0.2 ų |
| Z | 4 |
Polymorphism Studies :
- High-Pressure Behavior : Under pressures up to 8.3 GPa, DL-alanine maintains its Pna2₁ symmetry without phase transitions. However, accidental equivalence of the b and c axes occurs at ~1.5–2 GPa.
- Thermal Response : Linear thermal expansion coefficients show anisotropic behavior, with the a-axis exhibiting greater sensitivity to temperature changes.
Notable Finding : The absence of polymorphism under high pressure contrasts with some amino acids, highlighting DL-alanine’s structural resilience.
Properties
Molecular Weight |
90.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
DL-Alanine (3-13C) is a stable isotope-labeled form of the amino acid DL-Alanine, where one of the carbon atoms is replaced with the carbon-13 isotope . Stable isotopes like Carbon-13 are frequently used in metabolic research to trace the paths of molecules through biological systems because they are non-radioactive and can be detected by mass spectrometry, MRI, and MRS .
Scientific Research Applications
Metabolic Studies
- Protein Turnover: DL-Alanine (3-13C) can be utilized to study protein turnover. Labeled amino acids are incorporated into proteins, and the rate at which the label disappears can be used to measure protein degradation and synthesis .
- Glucose Metabolism: It can also be used to study glucose metabolism .
- Biomarker Research: Stable isotope-labeled amino acids, including DL-Alanine (3-13C), can be employed as internal standards or NMR probes in mass spectrometry and NMR-based research studies aimed at detecting metabolic disorders at an early stage .
Available forms
DL-Alanine (3-13C) is available in various forms and quantities for research purposes :
Amyotrophic Lateral Sclerosis (ALS) Research
Chemical Reactions Analysis
Oxidation
The amino group of DL-Alanine can undergo oxidation, leading to the formation of corresponding oxo acids such as pyruvate. This reaction is often catalyzed by enzymes like alanine transaminase. Research indicates that the oxidation of amino acids involves the cleavage of N-H and C-H bonds in the rate-determining step . The rate of DL-alanine oxidation can be influenced by factors such as the concentration of N-bromosuccinimide (NBS), DL-alanine, hydrogen ions, ionic strength, dielectric constant, and temperature, both in the presence and absence of a Ruthenium(III) catalyst .
The oxidation of DL-alanine by NBS is inhibited by the addition of H+ ions, suggesting that the unprotonated species is the reactive one .
Kinetics and Mechanism of Oxidation: The kinetics of Ruthenium(III) catalyzed and uncatalyzed oxidation of DL-alanine by N-bromosuccinimide (NBS) has been studied in aqueous acetic acid and in the presence of perchloric acid and Hg (II) . In both Ruthenium(III) catalyzed and uncatalyzed oxidations, the kinetic orders were: first order in NBS, fractional order in substrate . The rate of the reaction decreased with the increase in perchloric acid concentration and addition of halide ions . The reactions were of fractional order with respect to Ruthenium(III) .
Arrhenius parameters for the uncatalyzed reaction at 313°K :
| Parameter | Value |
|---|---|
| (KJmol | |
| ) | 92.544 |
| (KJmol | |
| ) | 89.942 |
| log PZ | 11.764 |
| (JK | |
| mol | |
| ) | -28.415 |
| (KJmol | |
| ) | 98.835 |
Kinetic data for the Ruthenium(III) catalyzed oxidation of DL-alanine by NBS :
| Variant | Concentration of Variant |
min
|
|---|---|---|
| NBS at [HClO4] = 0.5 M | 1.0 × 10
M | 98.6 |
| | 2.0 × 10
M | 99.6 |
| | 4.0 × 10
M | 100.3 |
| DL-alanine at [Ru (III)]=3.8×10
M | 0.625 × 10
M | 49.3 |
| | 1.25 × 10
M | 68.7 |
| | 2.5 × 10
M | 82.6 |
| | 5.0 × 10
M | 90.6 |
Arrhenius parameters for the catalyzed reaction at 313°K :
| Parameter | Value |
|---|---|
| (KJmol | |
| ) | 102.117 |
| (KJmol | |
| ) | 99.515 |
| log PZ | 14.4 |
| (JK | |
| mol | |
| ) | 3.431 |
| (KJmol | |
| ) | 98.441 |
Interaction with Ninhydrin
DL-alanine reacts with ninhydrin in both aqueous and micellar media, leading to the formation of a purple-colored product . The reaction is influenced by factors such as pH, temperature, and the presence of surfactants . The reaction between ninhydrin and alanine is catalyzed significantly in the presence of cetyltrimethylammonium bromide (CTAB) . The rate constant increases up to pH 5.5 .
The effect of different organic solvents on the reaction rate has also been studied, with varying effects depending on the solvent . The presence of surfactants like CTAB can catalyze the reaction between ninhydrin and DL-alanine .
Glucose-Alanine Cycle
DL-Alanine-3-13C plays a critical role in the glucose-alanine cycle, which is essential for maintaining blood glucose levels during fasting or intense exercise. In this cycle, DL-Alanine facilitates the transfer of amino groups from muscle tissues to the liver, where they are converted into glucose. The incorporation of carbon-13 allows researchers to track its fate using techniques such as NMR spectroscopy.
Comparison with Similar Compounds
Comparison with Similar Compounds
DL-Alanine vs. L-Alanine and D-Alanine
- Structural and Optical Activity : DL-Alanine is a racemic compound (1:1 mixture of D- and L-enantiomers), while L-alanine is the biologically active form involved in protein synthesis. D-alanine is rare in eukaryotes but critical in bacterial cell wall synthesis ().
- Solubility : The solubility of D-alanine in water is higher than that of DL-alanine at lower temperatures, with distinct heats of solution (ΔH) for each form: D-alanine (−7.8 kcal/mol) vs. DL-alanine (−8.9 kcal/mol) ().
- THz Absorption Spectra : Terahertz spectroscopy reveals distinct absorption bands for L-, D-, and DL-alanine, enabling enantiometric composition analysis. DL-alanine exhibits unique peaks at 20 cm⁻¹ and 50 cm⁻¹, absent in pure enantiomers ().
| Property | DL-Alanine (3-13C) | L-Alanine | D-Alanine |
|---|---|---|---|
| Optical Activity | Racemic mixture | L-enantiomer | D-enantiomer |
| Solubility (25°C, g/100g) | 16.65 | 16.51 | 18.02 |
| Key Metabolic Role | Isotopic tracer | Protein synthesis | Bacterial cell walls |
| THz Absorption Peaks | 20, 50 cm⁻¹ | 23, 45 cm⁻¹ | 23, 45 cm⁻¹ |
DL-Alanine (3-13C) vs. Glycine
- Antiketogenic Activity : Both glycine and DL-alanine exhibit similar antiketogenic effects in vivo. In rat studies, blood acetone levels decreased comparably after administration of equivalent molar amounts: 19 mg% (DL-alanine) vs. 22 mg% (glycine) ().
- Gustatory Response : Rats reject high concentrations of DL-alanine and glycine, but low concentrations are selected preferentially. This suggests overlapping receptor interactions but distinct neural modulation ().
DL-Alanine (3-13C) vs. Poly-l-lactic Acid (PLLA)
- Piezoelectric Properties: Unlike synthetic PLLA, DL-alanine forms naturally occurring piezoelectric biocrystals.
Isotopologues: DL-Alanine (3-13C) vs. DL-Alanine-1-13C
- Labeling Position : DL-Alanine (3-13C) labels the β-carbon in the alanine side chain, whereas DL-alanine-1-13C labels the carboxyl carbon. This difference impacts metabolic tracking; for example, [3-13C]pyruvate derived from [3-13C]lactate enters the TCA cycle without isotopic dilution, unlike [1-13C]glucose ().
- Synthetic Complexity : DL-Alanine-1-13C requires specialized carboxyl-group labeling, while 3-13C labeling is more straightforward for side-chain metabolic studies ().
Functional Comparisons in Applied Research
Nanotechnology and Sensing
- Silver Nanoparticle (AgNP) Interactions: DL-alanine induces a redshift in the surface plasmon resonance (SPR) of AgNPs (31–52 nm diameter), enabling its detection in human blood at concentrations as low as 1 µM ().
Enantioseparation
- Racemic Compound Separation: DL-alanine can be resolved using phosphoramide-based magnetic nanocomposites, achieving >90% enantiomeric excess (ee) under optimized conditions, unlike DL-valine, which resists separation ().
Preparation Methods
Multi-step Synthesis from Acetic-^13C2 Acid
One established method (Kerr and Ott, 1978) synthesizes DL-Alanine labeled with ^13C at positions 2 and 3 by starting from acetic-^13C2 acid. The key steps include:
- Conversion of acetic-^13C2 acid to 2-bromopropionic-2,3-^13C2 acid.
- Reaction of the bromopropionic acid with ammonia to form DL-alanine-2,3-^13C2.
- Optional acetylation to form N-acetyl derivatives for purification.
This method yields about 37-38% of optically active alanine material after six steps.
Reaction Scheme Summary:
$$ \text{Acetic-}^{13}C2 \text{ acid} \xrightarrow[\text{Br}2]{\text{bromination}} \text{2-Bromopropionic-2,3-}^{13}C_2 \text{ acid} $$
$$ \text{2-Bromopropionic-2,3-}^{13}C2 \text{ acid} + \text{NH}3 \rightarrow \text{DL-Alanine-2,3-}^{13}C_2 $$
Optional acetylation for purification.
This method is well-documented and provides a reliable route for isotope incorporation at the 3-position (and 2-position) of alanine.
Preparation via Reaction of Chloropropionic Acid with Ammonia
A patented process (US Patent 4962231A) describes preparation of D- or L-alanine of high enantiomeric purity by reacting optically active chloropropionic acid with ammonia or ammonia-donating compounds (e.g., urotropine) in aqueous or aqueous-alcoholic media at 50–110 °C.
- Starting material: optically active chloropropionic acid (can be enriched with ^13C at the 3-position).
- Reaction conditions: temperature 50–110 °C, pH maintained between 6 and 9 by addition of dilute ammonia solution.
- Solvent: water or water/alcohol mixtures (methanol, ethanol, isopropanol, etc.) with volume ratios water:alcohol from 60:40 to 100:0.
- Ammonia amount: at least twice the molar amount of chloropropionic acid.
- Reaction time: ~4 hours, can be reduced with increased ammonia-donating compound.
- Post-reaction workup: crystallization, electrodialysis to remove inorganic salts, hydrolysis or acid treatment to remove urotropine.
- This method can yield enantiomerically pure D- or L-alanine depending on the chirality of the starting chloropropionic acid.
This process is adaptable for isotopically labeled chloropropionic acid to produce DL-alanine (3-^13C) with high purity and enantiomeric excess.
Practical Preparation Procedures and Solubility Considerations
Dissolution and Formulation
According to GlpBio, DL-Alanine-13C-1 (which includes 3-^13C labeling) is prepared as stock solutions by dissolving the solid compound in solvents aided by physical methods such as vortex mixing, ultrasound, or hot water bath. The compound is soluble in water and various co-solvents like DMSO, PEG300, Tween 80, and corn oil for in vivo formulations.
Stock solution preparation examples:
| Amount of DL-Alanine-13C-1 | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM solution volume (mL) | 11.1 | 55.5 | 111.0 |
| 5 mM solution volume (mL) | 2.22 | 11.1 | 22.2 |
| 10 mM solution volume (mL) | 1.11 | 5.55 | 11.1 |
Physical methods are recommended to ensure complete dissolution before proceeding with further formulation steps.
Summary Table of Preparation Methods
Research Findings and Considerations
- The multi-step synthesis route allows precise isotopic labeling but requires careful control of reaction steps and purification to achieve high yield and isotopic enrichment.
- The ammonia substitution method is scalable and suitable for producing enantiomerically pure alanine, important for biochemical applications requiring stereochemical specificity.
- Solubility and formulation data are critical for applying DL-Alanine (3-^13C) in biological experiments, ensuring accurate dosing and bioavailability.
- Use of ammonia-donating compounds such as urotropine can improve reaction efficiency and reduce reaction times in the substitution process.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
